5-(Methylsulfanyl)pentanenitrile

Physicochemical property Volatility Distillation separation

5-(Methylsulfanyl)pentanenitrile (also named 5-(methylthio)pentanenitrile, erucin nitrile, or 1-cyano-4-(methylthio)butane) is a C6 organosulfur nitrile (C6H11NS, MW 129.23 g/mol). It consists of a linear five-carbon chain bearing a terminal nitrile group and a terminal methylthioether moiety.

Molecular Formula C6H11NS
Molecular Weight 129.23 g/mol
CAS No. 59121-25-4
Cat. No. B1620331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfanyl)pentanenitrile
CAS59121-25-4
Molecular FormulaC6H11NS
Molecular Weight129.23 g/mol
Structural Identifiers
SMILESCSCCCCC#N
InChIInChI=1S/C6H11NS/c1-8-6-4-2-3-5-7/h2-4,6H2,1H3
InChIKeyXPUDGEZWSNPCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylsulfanyl)pentanenitrile (CAS 59121-25-4): Procurement-Grade Identity and Baseline Properties


5-(Methylsulfanyl)pentanenitrile (also named 5-(methylthio)pentanenitrile, erucin nitrile, or 1-cyano-4-(methylthio)butane) is a C6 organosulfur nitrile (C6H11NS, MW 129.23 g/mol) [1]. It consists of a linear five-carbon chain bearing a terminal nitrile group and a terminal methylthioether moiety . The compound occurs naturally as a glucosinolate degradation product in Brassicaceae species (e.g., Brassica oleracea, Brassica napus) and is primarily sourced as a synthetic research intermediate (typical purity 95–98%) [2][3]. Its physicochemical profile—moderate boiling point ~241–242 °C at 760 mmHg, estimated logP 1.01–1.3, and water solubility ~2–3 g/L—places it at the intersection of volatile nitrile chemistry and organosulfur reactivity [4].

Why Generic Substitution with Other ω-Methylthioalkylnitriles Fails: The 5-(Methylsulfanyl)pentanenitrile Differentiation Case


The ω-methylthioalkylnitrile series (C3–C7 chain lengths) appears homogeneous, but chain-length variation drives quantifiable differences in boiling point, lipophilicity, gas-chromatographic retention, and biological precursor specificity that render simple substitution unreliable. For example, 3-(methylthio)propanenitrile boils 27 °C lower than the C5 target, while 4-(methylthio)butanenitrile exhibits a lower XlogP of 0.90 compared to 1.3 for the C5 compound [1][2]. The target compound is the exclusive dehydration product of the glucosinolate glucoerucin, whereas shorter-chain analogs derive from distinct glucosinolate precursors (e.g., glucoiberverin), which means substitution would alter not only physical handling but also metabolic or synthetic pathway relevance [3]. These differences become critical when the compound is employed as an analytical standard, a synthetic building block requiring specific volatility, or a pathway-specific tracer in plant metabolism studies.

5-(Methylsulfanyl)pentanenitrile: Quantitative Evidence for Differentiated Procurement Decisions


Boiling Point Advantage Over Shorter-Chain ω-Methylthioalkylnitrile Analogs

5-(Methylsulfanyl)pentanenitrile exhibits a boiling point of 241.0 ± 23.0 °C at 760 mmHg (predicted) with an experimentally reported range of 241–242 °C, which is substantially higher than the C3 analog 3-(methylthio)propanenitrile (bp 213.8 °C at 760 mmHg) and the C4 analog 4-(methylthio)butanenitrile (estimated bp ~228.9 °C at 760 mmHg) [1][2]. The 27 °C elevation relative to the C3 analog and ~12 °C relative to the C4 analog reflect the incremental contribution of the pentane backbone to intermolecular dispersion forces. This differential directly impacts distillation cut points, headspace partitioning, and evaporative loss rates under ambient handling.

Physicochemical property Volatility Distillation separation

Gas-Chromatographic Kovats Retention Index Differentiation for Unambiguous Identification

On a DB-5 (5% phenyl methyl siloxane) capillary column, 5-(methylsulfanyl)pentanenitrile yields a Kovats retention index (RI) of 1015 [1]. This value is distinguishable from the C4 analog 4-(methylthio)butanenitrile, which exhibits RIs of 1027, 1051, or 1061 depending on the stationary phase . The DB-5 RI of 1015 for the C5 nitrile provides a specific, database-matched identification point that can be used to confirm compound identity in complex volatile mixtures (e.g., plant headspace, food aroma extracts) without relying solely on mass spectral matching, thereby reducing false-positive identifications in GC-MS workflows.

GC-MS identification Retention index Analytical standard

Oxidation-State Differentiation from 5-(Methylsulfinyl)pentanenitrile (Sulforaphane Nitrile)

The thioether (–S–CH3) in 5-(methylsulfanyl)pentanenitrile contrasts with the sulfoxide (–S(O)–CH3) in 5-(methylsulfinyl)pentanenitrile (CAS 61121-66-2). This oxidation-state difference produces a boiling point depression of ~127 °C (target bp 241 °C vs. sulfoxide bp 368.3 ± 25.0 °C predicted), a density decrease (~1.0 vs. 1.113 g/cm³ predicted), and a polarity shift (TPSA 49.10 Ų vs. 60.10 Ų for the sulfoxide) [1][2]. The thioether is susceptible to controlled oxidation to the sulfoxide or sulfone, offering a divergent synthetic handle that the pre-oxidized sulfoxide cannot provide. Furthermore, the two compounds arise from different glucosinolate hydrolysis pathways (glucoerucin vs. glucoraphanin), making the thioether the correct choice for studies tracing erucin-related metabolism [3].

Oxidation state Polarity Reactivity

Quantitative Yield Specificity in Glucoerucin Thermal Degradation

Thermal degradation of glucoerucin at pH 5 generates 5-(methylsulfanyl)pentanenitrile via a dehydration pathway, while the competing Rosen rearrangement produces 1-isothiocyanato-4-(methylsulfanyl)butane at 394.9 μg/kg and the further degradation product 4-isothiocyanato-1-butene at 5.6 μg/kg [1]. This pathway is specific to glucoerucin (the C5 glucosinolate); the C4 analog glucoiberverin produces a different nitrile (4-(methylthio)butanenitrile), and glucoraphanin yields the sulfoxide analog. The quantitative dominance of the dehydration pathway under acidic conditions (pH 5) makes 5-(methylsulfanyl)pentanenitrile the analytically predominant volatile nitrile marker for glucoerucin-containing plant materials or processed food products.

Glucosinolate chemistry Thermal degradation Flavor precursor

Relative Abundance Advantage Over Co-occurring Glucosinolate Hydrolysis Products in Brassica Tissues

In a GC-MS study of healthy and Pieris rapae-infested broccoli tissues, 5-(methylsulfanyl)pentanenitrile (5MITN) presented the highest concentration among the four quantified glucosinolate hydrolysis products analyzed—phenethyl isothiocyanate (PEITC), erucin (ER), 3-(methylthio)propyl isothiocyanate (3MIC), and 5MITN [1]. The concentration was particularly elevated in the stalks of insect-infested plants. This quantitative dominance under both healthy and stress conditions indicates that 5MITN is not merely a trace component but a major hydrolysis end-product, making it the preferred analytical standard for quantification in Brassica metabolomics or plant–insect interaction studies.

Phytochemical analysis Glucosinolate hydrolysis Plant metabolomics

High-Value Application Scenarios for 5-(Methylsulfanyl)pentanenitrile Based on Evidence-Differentiated Properties


Analytical Reference Standard for GC-MS Quantification of Erucin Nitrile in Brassica Metabolomics

The distinct DB-5 Kovats RI of 1015 combined with its dominance as the most abundant glucosinolate hydrolysis product in broccoli tissues makes 5-(methylsulfanyl)pentanenitrile the essential external standard for accurate GC-MS quantification of erucin nitrile in plant metabolomics, food authentication, and plant–insect interaction studies [1]. Using a shorter-chain analog would introduce retention-time misalignment and quantification bias.

Synthetic Intermediate for Divergent Thioether-to-Sulfoxide Chemistry

The thioether oxidation handle permits controlled conversion to 5-(methylsulfinyl)pentanenitrile or the corresponding sulfone, enabling divergent synthesis of bioactive organosulfur compounds [1]. The moderate boiling point (241 °C) facilitates solvent removal and purification by distillation, unlike the high-boiling sulfoxide (368 °C), which requires chromatographic purification .

Flavor Chemistry Tracer for Glucoerucin-Derived Aroma in Rapeseed Oil and Cruciferous Foods

As the primary thermal dehydration product of glucoerucin at pH 5, 5-(methylsulfanyl)pentanenitrile serves as a specific volatile marker for glucoerucin degradation in fragrant rapeseed oil and processed Brassica foods [2]. Its quantitation enables process optimization for desired pungent/cabbage aroma notes, whereas substitution with 5-(methylsulfinyl)pentanenitrile would trace a different (glucoraphanin) pathway.

Natural Product Authenticity Marker for Mustrel and Kohlrabi-Derived Extracts

The compound's documented natural occurrence in mustard seeds, field mustard, and kohlrabi, along with its cabbage/broccoli-like odor (perceptible at 0.10% in dipropylene glycol), positions it as a marker compound for verifying the botanical authenticity of Brassicaceae-derived natural extracts and flavors [3]. The C5 chain length distinguishes it from C3 and C4 analogs that originate from different botanical sources.

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